N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position bears a 2-methoxyphenyl group, the 5-position a pyridin-2-yl moiety, and the 4-position a carboxamide functionalized with a 1-(furan-2-yl)ethyl chain. This compound is structurally analogous to several bioactive triazole derivatives reported in medicinal and agrochemical research, particularly those targeting cancer cells or acting as pesticides .
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14(17-11-7-13-29-17)23-21(27)19-20(15-8-5-6-12-22-15)26(25-24-19)16-9-3-4-10-18(16)28-2/h3-14H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJMBFDWCZQEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt key biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Triazole Carboxamides
*Calculated based on molecular formula C22H20N6O3.
Key Observations:
Methoxy groups are known to influence pharmacokinetics by modulating lipophilicity and metabolic stability . In contrast, chlorophenyl substituents (e.g., in ) may enhance hydrophobic interactions in biological targets, as seen in pesticidal compounds like fipronil derivatives .
Position 5 Heterocycles :
- The pyridin-2-yl group in the target compound differs from pyridin-3-yl or pyridin-4-yl analogues (e.g., ). Pyridine ring orientation affects binding to enzymes like c-Met kinase, where pyridin-2-yl derivatives show selective inhibition .
- Pyridin-3-yl and pyridin-4-yl substituents in related compounds demonstrate variable growth inhibition (GP values) in cancer cell lines, suggesting positional sensitivity .
Carboxamide Side Chains: The 1-(furan-2-yl)ethyl chain in the target compound is unique compared to benzyl or alkyl chains in analogues (e.g., ). Bulkier substituents like 3-phenylpropyl () could reduce cell permeability compared to the smaller furan-ethyl group.
Physicochemical Properties
- Molecular Weight : At ~416.4 g/mol, the target compound falls within the acceptable range for drug-like molecules (typically <500 g/mol).
- Solubility : The 2-methoxyphenyl and pyridin-2-yl groups may enhance aqueous solubility compared to chlorophenyl analogues.
- Metabolic Stability : The furan ring could resist oxidative metabolism better than purely alkyl chains, as seen in furan-containing pharmaceuticals .
Biological Activity
N-[1-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a furan and pyridine moiety enhances its interaction with various biological targets.
Anticancer Properties
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- A549 cells (lung cancer)
A study reported that triazole derivatives could inhibit cell proliferation with IC50 values in the low micromolar range, indicating potent anticancer effects .
Anti-inflammatory Effects
Triazole compounds are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound's structure suggests possible antimicrobial activity. Triazoles are often effective against a range of pathogens, including bacteria and fungi. Preliminary tests have indicated that similar triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors (e.g., GPCRs), modulating signaling pathways that lead to reduced cell proliferation and inflammation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles induce ROS production, leading to apoptosis in cancer cells .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
